3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
The compound 3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindolone derivative featuring a fused indole-pyrimidine core. Key structural attributes include:
- Position 3: A 3,4-dimethoxyphenethyl group, contributing electron-donating methoxy substituents.
- Position 5: A 3-methoxybenzyl moiety, introducing steric bulk and polar character.
Pyrimidoindolones are studied for their biological activities, including antiviral and kinase inhibitory properties . While specific data on the target compound’s activity are unavailable in the provided evidence, structural analogs offer insights into structure-activity relationships (SAR).
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoro-5-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O4/c1-34-21-6-4-5-19(13-21)16-32-23-9-8-20(29)15-22(23)26-27(32)28(33)31(17-30-26)12-11-18-7-10-24(35-2)25(14-18)36-3/h4-10,13-15,17H,11-12,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVWEUTXUMUCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one , identified by its CAS number 1189450-98-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C28H26FN3O4
- Molecular Weight : 487.5 g/mol
- Structure : The compound features a complex structure that includes a pyrimidine ring fused with an indole moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 1189450-98-3 |
| Molecular Formula | C28H26FN3O4 |
| Molecular Weight | 487.5 g/mol |
Biological Activity
Research on the biological activity of this compound indicates several potential therapeutic applications, particularly in oncology and neuropharmacology.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : Human colon cancer (HCT116, HT29), squamous cell carcinoma (Ca9-22, HSC-2, HSC-3, HSC-4).
- Results : The compound showed significant inhibition of cell proliferation with varying degrees of selectivity towards malignant versus non-malignant cells.
A dose-response relationship was observed, indicating that higher concentrations of the compound lead to increased cytotoxicity. The selectivity index (SI) values were calculated to assess the therapeutic window, with compounds demonstrating SI values greater than 10 considered promising candidates for further development.
The mechanisms underlying the anticancer activity of this compound include:
- Induction of Apoptosis : Flow cytometry analyses revealed increased apoptosis in treated cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound was found to elevate ROS levels, contributing to oxidative stress and cellular damage.
- Mitochondrial Membrane Potential Disruption : The depolarization of mitochondrial membranes was noted as a significant contributor to cell death.
Case Studies
A recent study published in a peer-reviewed journal highlighted the efficacy of this compound in a preclinical model:
- Study Design : Mice bearing xenografts of human colon cancer were treated with various doses of the compound.
- Findings : Tumor growth was significantly inhibited compared to control groups, with minimal toxicity observed in normal tissues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations
Substituent Position and Activity
- Fluorine vs. Methoxy at Position 5: Analog 1 (4-fluorobenzyl at position 5) exhibits nanomolar anti-HBV activity, suggesting fluorinated benzyl groups enhance antiviral potency . The target compound’s 3-methoxybenzyl group may reduce activity compared to 4-fluorobenzyl due to decreased electronegativity and altered steric interactions.
- Impact of Pyridine vs. This highlights the role of heterocycles in modulating physicochemical properties.
Crystallographic and Structural Insights
- Analog 1 crystallizes in a monoclinic P21/n space group with unit cell parameters (a = 16.366 Å, b = 6.029 Å, c = 21.358 Å, β = 105.21°) . Such data suggest that substituent bulk (e.g., methoxy vs. fluoro) influences packing efficiency and intermolecular interactions.
Sulfur-Containing Derivatives
- Analog 4 and 3-(4-chlorophenyl)-2-phenacylsulfanyl-pyrimidoindol-4-one () incorporate sulfur-based substituents. These groups may alter electronic properties or metabolic stability but lack reported activity data in the evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
